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Compound of Interest

Compound Name: 3-(5-Methylfuran-2-yl)aniline

Cat. No.: B3022827 Get Quote

An In-Depth Technical Guide to the Reactivity of 3-(5-Methylfuran-2-yl)aniline

Foreword
In the landscape of modern drug discovery and materials science, the strategic combination of

privileged scaffolds into novel molecular architectures is a cornerstone of innovation. 3-(5-
Methylfuran-2-yl)aniline represents such a molecule, integrating the electron-rich, nucleophilic

aniline moiety with the versatile, yet sensitive, 5-methylfuran heterocycle.[1][2] This guide

provides an in-depth exploration of its chemical reactivity, moving beyond a mere catalog of

reactions to elucidate the underlying electronic principles and strategic considerations essential

for its effective manipulation. The protocols described herein are designed as self-validating

systems, grounded in established chemical principles to provide researchers, scientists, and

drug development professionals with a robust framework for their synthetic endeavors.

Core Molecular Profile
3-(5-Methylfuran-2-yl)aniline is a bifunctional aromatic compound. Its reactivity is not merely

the sum of its parts but a complex interplay between the two interconnected ring systems.

Understanding this interplay is critical for predicting reaction outcomes and designing rational

synthetic routes.
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Property Value Source

Molecular Formula C₁₁H₁₁NO [3]

Molecular Weight 173.21 g/mol [3]

CAS Number 298220-43-6 / 306935-67-1 [3][4]

IUPAC Name 3-(5-methylfuran-2-yl)aniline [3]

Appearance (Varies, typically solid) N/A

Chapter 1: Electronic Structure and Reactivity
Overview
The molecule's reactivity is dictated by the electronic characteristics of its two primary domains:

the aniline ring and the furan ring.

The Aniline Moiety: The amino group (-NH₂) is a powerful electron-donating group that

strongly activates the benzene ring towards electrophilic attack.[5] This activation is achieved

through resonance delocalization of the nitrogen's lone pair into the π-system, increasing the

electron density at the positions ortho and para to the amine.[5][6] Consequently,

electrophilic substitution is highly favored at these sites. The nitrogen atom itself is

nucleophilic and basic, readily participating in reactions with electrophiles and acids.[7]

The Furan Moiety: Furan is an electron-rich, five-membered aromatic heterocycle. The

oxygen atom's lone pair participates in the aromatic system, making the ring significantly

more reactive towards electrophiles than benzene.[8][9] Electrophilic attack preferentially

occurs at the C2 (α) position, as the resulting cationic intermediate is better stabilized by

resonance.[9][10] In 3-(5-Methylfuran-2-yl)aniline, the C2 position is substituted. The C5

position bears an electron-donating methyl group, further activating the ring.

The synergy of these two systems creates a molecule with multiple reactive sites. The primary

challenge and opportunity lie in achieving regioselective functionalization.

Caption: Predicted reactive centers in 3-(5-Methylfuran-2-yl)aniline.
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Chapter 2: Electrophilic Aromatic Substitution (EAS)
EAS is the most prominent class of reactions for this molecule, with potential for substitution on

either aromatic ring. The choice of reaction conditions is paramount to achieving selectivity.

Reactivity of the Aniline Moiety
The aniline ring is exceptionally reactive, often leading to polysubstitution and side reactions

under standard electrophilic conditions.[11] For instance, direct bromination typically yields the

2,4,6-tribromoaniline derivative uncontrollably.[6] The causality behind this is the immense

activating power of the -NH₂ group. To control this reactivity, the nucleophilicity and activating

effect of the amino group must be temporarily attenuated.

Protocol 1: Controlled Monobromination via N-Acetylation

This protocol demonstrates a classic and effective strategy: converting the highly activating

amino group into a moderately activating amide, which can be easily hydrolyzed post-

substitution.

Step 1: Protection (N-Acetylation)

Dissolve 3-(5-Methylfuran-2-yl)aniline (1.0 eq) in glacial acetic acid in a round-bottom

flask.

Add acetic anhydride (1.1 eq) dropwise at room temperature.

Stir the mixture for 1-2 hours until TLC analysis indicates complete consumption of the

starting material.

Pour the reaction mixture into ice water to precipitate the N-acetylated product.

Filter, wash the solid with cold water until neutral, and dry under vacuum. The product is

N-(3-(5-methylfuran-2-yl)phenyl)acetamide.

Step 2: Electrophilic Bromination

Dissolve the dried acetanilide from Step 1 in a suitable solvent (e.g., glacial acetic acid).
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Cool the solution to 0-5 °C in an ice bath.

Add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring, maintaining the

temperature. The amide group directs ortho and para, so a mixture of 2-bromo- and 4-

bromo- substituted products is expected.

After the addition is complete, allow the reaction to stir for an additional 1-2 hours.

Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy excess

bromine.

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with

saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Step 3: Deprotection (Hydrolysis)

Reflux the crude brominated acetanilide from Step 2 in an aqueous solution of

hydrochloric acid (e.g., 6 M HCl) for 2-4 hours.

Cool the mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate

the free amine.

Filter the product, wash with water, and dry. Purify by column chromatography or

recrystallization to separate the isomers.

Reactivity of the Furan Moiety
The furan ring is also highly susceptible to EAS, but it is sensitive to the strong acids often

used in these reactions (e.g., H₂SO₄ in nitration or sulfonation), which can cause

polymerization or ring-opening.[12] Therefore, milder conditions are required. For 2,5-

disubstituted furans, substitution occurs at the C3 or C4 position. The directing effects of the

C2-aryl and C5-methyl groups are synergistic, both favoring substitution at the C3 and C4

positions.[13]

Protocol 2: Vilsmeier-Haack Formylation
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This reaction introduces a formyl (-CHO) group onto an activated aromatic ring using a mild

electrophile generated in situ from phosphorus oxychloride and dimethylformamide (DMF).

Step 1: Formation of the Vilsmeier Reagent

In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous

DMF (10 eq) to 0 °C.

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, ensuring the

temperature does not exceed 10 °C.

Stir the mixture at 0 °C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).

Step 2: Formylation

Dissolve the N-acetylated aniline derivative (from Protocol 1, Step 1) (1.0 eq) in anhydrous

DMF. Rationale: Using the protected form prevents reaction at the aniline nitrogen.

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours,

monitoring by TLC.

Step 3: Work-up and Hydrolysis

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture and

hydrolyze the iminium intermediate to the aldehyde.

Stir until the product precipitates or extract with an organic solvent.

Wash, dry, and concentrate the organic extracts. Purify the resulting formylated product by

column chromatography. The formyl group will likely be introduced at the C4 position of

the furan ring.
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Vilsmeier-Haack Workflow

1. Prepare Vilsmeier Reagent
(POCl₃ + DMF @ 0°C)

2. Add Substrate
(Protected Aniline in DMF)

3. Heat Reaction
(60-80°C, 2-6h)

4. Aqueous Work-up
(Ice + Base)

5. Isolate Product
(Extraction/Filtration)

Click to download full resolution via product page

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Chapter 3: Reactions Involving the Amino Group
The lone pair on the aniline nitrogen makes it a potent nucleophile and a handle for extensive

functionalization.

Diazotization and Subsequent Transformations
One of the most powerful transformations of anilines is their conversion to diazonium salts.

These intermediates are highly versatile and can be displaced by a wide array of nucleophiles,

many of which cannot be introduced by other means.

Protocol 3: Sandmeyer Reaction for Aryl Halide Synthesis

This protocol converts the amino group into a bromo group, creating a crucial substrate for

subsequent cross-coupling reactions.

Step 1: Diazotization

Suspend 3-(5-Methylfuran-2-yl)aniline (1.0 eq) in an aqueous solution of HBr (48%, ~3.0

eq).

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature

strictly below 5 °C. A clear solution of the diazonium salt should form.
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Step 2: Sandmeyer Reaction

In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).

Cool this catalyst solution to 0 °C.

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous

evolution of N₂ gas will be observed.

After the addition is complete, allow the mixture to warm to room temperature and stir for

1-2 hours.

Step 3: Work-up

Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether

or dichloromethane).

Wash the organic layer sequentially with water, dilute NaOH solution, and brine.

Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced

pressure.

Purify the crude product, 1-bromo-3-(5-methylfuran-2-yl)benzene, by column

chromatography.
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Caption: Logical pathway for converting the aniline to an aryl halide.

Chapter 4: Metal-Catalyzed Cross-Coupling
Reactions
The synthesis of aryl halides (Protocol 3) unlocks access to powerful palladium-catalyzed

cross-coupling reactions, which are fundamental to modern drug development for constructing

C-C and C-heteroatom bonds.[14][15]

Protocol 4: Suzuki-Miyaura Coupling

This protocol describes the coupling of the previously synthesized 1-bromo-3-(5-methylfuran-2-

yl)benzene with an arylboronic acid to form a biaryl structure.

Materials & Reagents:

1-bromo-3-(5-methylfuran-2-yl)benzene (1.0 eq)

Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., aqueous 2M K₂CO₃ or Na₂CO₃, 3.0 eq)

Solvent (e.g., a mixture of toluene and ethanol, or dioxane)

Procedure:

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, the

arylboronic acid, and the palladium catalyst.

Add the solvent mixture, followed by the aqueous base.

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring

progress by TLC or LC-MS.

After completion, cool the reaction to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate.

Purify the crude product by column chromatography on silica gel to yield the desired biaryl

compound.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chapter 5: Oxidative Transformations
The furan ring, while aromatic, possesses significant diene character and is susceptible to

oxidative cleavage. This can be a synthetic liability or a strategic tool for accessing highly

functionalized linear molecules.[16]

Protocol 5: Oxidative Ring Opening of the Furan Moiety

This protocol uses N-Bromosuccinimide (NBS) in an aqueous medium to convert the furan ring

into a 1,4-dicarbonyl compound, a transformation analogous to the first step of the

Achmatowicz reaction.[17]

Procedure:

Dissolve 3-(5-Methylfuran-2-yl)aniline (1.0 eq) in a mixture of a polar organic solvent

(e.g., acetone or THF) and water.
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Add a solid base like sodium bicarbonate (NaHCO₃) to buffer the solution, as the reaction

can generate acidic byproducts.

Cool the mixture to 0 °C.

Add NBS (1.1 eq) portion-wise, keeping the temperature below 5 °C.

Stir the reaction at 0 °C for 1-3 hours. The reaction is often rapid. Monitor by TLC for the

disappearance of the starting material.

Quench the reaction with an aqueous solution of sodium thiosulfate.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

The resulting 1,4-dicarbonyl compound can be purified by column chromatography, though

it may be unstable and is often used directly in the next synthetic step.

Conclusion
3-(5-Methylfuran-2-yl)aniline is a molecule of significant synthetic potential, characterized by

a duality of reactive sites. The key to unlocking its utility lies in the strategic and selective

manipulation of its functional groups. By employing protective group strategies, chemists can

differentiate the reactivity of the highly activated aniline ring. By using mild reaction conditions,

the integrity of the acid-sensitive furan ring can be preserved during electrophilic substitution.

Furthermore, the transformation of the amino group into a diazonium salt or the furan ring into

a dicarbonyl opens up entirely different avenues of synthetic exploration, from cross-coupling to

the construction of complex aliphatic systems. This guide provides the foundational knowledge

and practical protocols to confidently navigate the rich and rewarding chemistry of this versatile

building block.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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